molecular formula C13H19NO3 B5030207 N-tert-butyl-2-(4-methoxyphenoxy)acetamide

N-tert-butyl-2-(4-methoxyphenoxy)acetamide

Cat. No.: B5030207
M. Wt: 237.29 g/mol
InChI Key: BLWWKLXQFDVYED-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(4-methoxyphenoxy)acetamide is an organic compound with the molecular formula C13H19NO3 It is characterized by the presence of a tert-butyl group, a methoxyphenoxy group, and an acetamide group

Properties

IUPAC Name

N-tert-butyl-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)14-12(15)9-17-11-7-5-10(16-4)6-8-11/h5-8H,9H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWWKLXQFDVYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butyl-2-(4-methoxyphenoxy)acetamide can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with 4-methoxyphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(4-methoxyphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-tert-butyl-2-(4-methoxyphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-(2-methoxyphenoxy)acetamide
  • N-tert-butyl-2-(4-hydroxyphenoxy)acetamide
  • N-tert-butyl-2-(4-chlorophenoxy)acetamide

Uniqueness

N-tert-butyl-2-(4-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group at the para position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can result in different properties and applications .

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